molecular formula C20H13BrF3N3O B15029973 5-(4-Bromophenyl)-2-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

5-(4-Bromophenyl)-2-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B15029973
M. Wt: 448.2 g/mol
InChI Key: KJXSRBIKOBPHJZ-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-2-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core This compound is characterized by the presence of a bromophenyl group, a methoxyphenyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-2-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the reaction of appropriate substituted pyrazoles with suitable reagents. One common method involves the cyclization of 3,5-diamino-4-nitropyrazole with β-dicarbonyl compounds . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like palladium or copper salts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-2-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-(4-Bromophenyl)-2-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-2-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The bromophenyl and methoxyphenyl groups contribute to the compound’s binding affinity and specificity for its targets, leading to the modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-2-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
  • 5-(4-Fluorophenyl)-2-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
  • 5-(4-Methylphenyl)-2-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Uniqueness

The presence of the bromophenyl group in 5-(4-Bromophenyl)-2-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine distinguishes it from other similar compounds. The bromine atom can participate in unique interactions, such as halogen bonding, which can influence the compound’s biological activity and binding properties. Additionally, the combination of the trifluoromethyl group with the bromophenyl and methoxyphenyl groups provides a unique set of physicochemical properties that can be advantageous in various applications.

Properties

Molecular Formula

C20H13BrF3N3O

Molecular Weight

448.2 g/mol

IUPAC Name

5-(4-bromophenyl)-2-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H13BrF3N3O/c1-28-15-8-4-13(5-9-15)17-11-19-25-16(12-2-6-14(21)7-3-12)10-18(20(22,23)24)27(19)26-17/h2-11H,1H3

InChI Key

KJXSRBIKOBPHJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2)C4=CC=C(C=C4)Br)C(F)(F)F

Origin of Product

United States

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